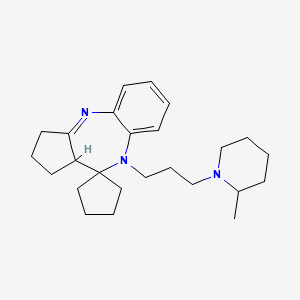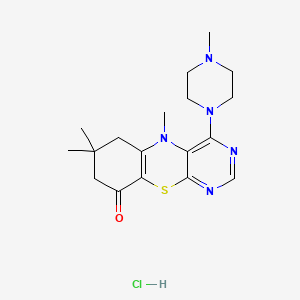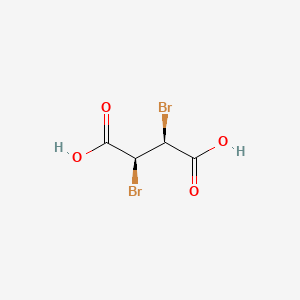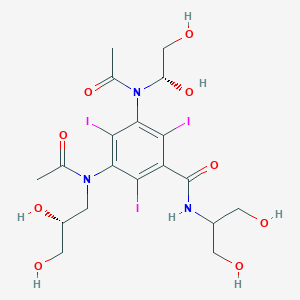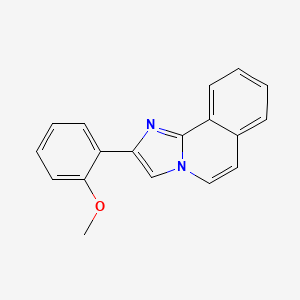
2-Propenal, 3-(2-nitrophenyl)-, (2Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenal, 3-(2-nitrophenyl)-, (2Z)-, also known as o-nitrocinnamaldehyde, is an organic compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol . This compound is characterized by the presence of a nitro group attached to the phenyl ring and an aldehyde group at the end of the propenal chain. It is commonly used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 3-(2-nitrophenyl)-, (2Z)- typically involves the condensation of 2-nitrobenzaldehyde with acetaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the propenal chain through an aldol condensation reaction .
Industrial Production Methods
Industrial production of 2-Propenal, 3-(2-nitrophenyl)-, (2Z)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-Propenal, 3-(2-nitrophenyl)-, (2Z)- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) are commonly used in substitution reactions.
Major Products Formed
Oxidation: 2-Propenoic acid, 3-(2-nitrophenyl)-, (2Z)-
Reduction: 2-Propenal, 3-(2-aminophenyl)-, (2Z)-
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Propenal, 3-(2-nitrophenyl)-, (2Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Propenal, 3-(2-nitrophenyl)-, (2Z)- involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenal, 3-(2-fluorophenyl)-, (2Z)-
- 2-Propenal, 3-(2-chloro-5-nitrophenyl)-
- 2-Propenal, 3-(2-chloro-4-nitrophenyl)-
- 2-Propenal, 3-(2-aminophenyl)-, (2E)-
- 2-Propenal, 3-(2-furanyl)-, (2E)-
Uniqueness
2-Propenal, 3-(2-nitrophenyl)-, (2Z)- is unique due to the presence of both a nitro group and an aldehyde group, which allows it to participate in a wide range of chemical reactions. Its structural features make it a versatile compound in organic synthesis and scientific research .
Propiedades
Número CAS |
213617-45-9 |
|---|---|
Fórmula molecular |
C9H7NO3 |
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
(Z)-3-(2-nitrophenyl)prop-2-enal |
InChI |
InChI=1S/C9H7NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-7H/b5-3- |
Clave InChI |
VMSMELHEXDVEDE-HYXAFXHYSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C\C=O)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C=CC=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



